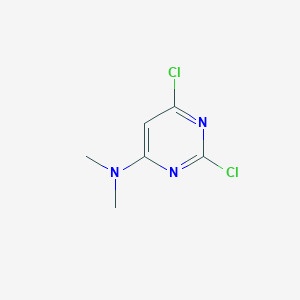

2,6-dichloro-N,N-dimethylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-N,N-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2N3/c1-11(2)5-3-4(7)9-6(8)10-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVKMWBQSJTIPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572776 | |

| Record name | 2,6-Dichloro-N,N-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117077-93-7 | |

| Record name | 2,6-Dichloro-N,N-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine (CAS No: 117077-93-7). This compound is a key intermediate in medicinal chemistry, primarily utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document consolidates available data on its properties, provides detailed experimental protocols for its synthesis and analysis, and explores its relevance in the context of drug discovery and development.

Chemical and Physical Properties

Physical Properties

A summary of the key physical properties is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₇Cl₂N₃ | --INVALID-LINK--[1] |

| Molecular Weight | 192.05 g/mol | --INVALID-LINK--[2] |

| Appearance | Solid (predicted) | Inferred from similar compounds |

| Melting Point | No data available | N/A |

| Boiling Point | No data available | N/A |

| Solubility | Soluble in many organic solvents (predicted) | --INVALID-LINK--[3] |

| pKa | No data available | N/A |

Chemical Properties

The chemical reactivity of this compound is primarily dictated by the electron-deficient pyrimidine ring and the two chlorine substituents, which are susceptible to nucleophilic aromatic substitution.

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 117077-93-7 | --INVALID-LINK--[1] |

| SMILES | CN(C)C1=NC(Cl)=NC(Cl)=C1 | --INVALID-LINK--[1] |

| InChIKey | LXVKMWBQSJTIPX-UHFFFAOYSA-N | --INVALID-LINK--[4] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine with dimethylamine. The reaction selectively occurs at the more reactive 4-position of the pyrimidine ring.

Materials:

-

2,4,6-Trichloropyrimidine

-

Dimethylamine solution (e.g., 40% in water or 2M in THF)

-

A suitable organic solvent (e.g., ethanol, acetonitrile)

-

A base (e.g., triethylamine, potassium carbonate)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Chromatography equipment for purification

Procedure:

-

In a round-bottom flask, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in the chosen organic solvent.

-

Add the base (1.1 eq) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add the dimethylamine solution (1.0-1.2 eq) to the reaction mixture while stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography on silica gel.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Procedure:

-

Finely powder a small amount of the purified solid.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a rate of 1-2 °C per minute and observe the temperature at which the substance begins to melt and the temperature at which it is completely molten. The melting point is recorded as this range[5][6].

Determination of Solubility

A qualitative assessment of solubility in various solvents can be performed as follows:

Procedure:

-

Place approximately 10 mg of the compound into a small test tube.

-

Add 1 mL of the solvent to be tested (e.g., water, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Vortex the mixture for 30 seconds at room temperature.

-

Visually inspect for the presence of undissolved solid to determine if the compound is soluble, partially soluble, or insoluble[7][8][9].

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups of the dimethylamino substituent, likely in the range of 3.0-3.5 ppm. Another singlet would be expected for the proton on the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for the two methyl carbons, and the four distinct carbons of the pyrimidine ring. The carbons attached to chlorine atoms will be significantly downfield.

Mass Spectrometry

The mass spectrum, likely obtained via electron ionization (EI), would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern would be characterized by the loss of chlorine atoms and methyl groups[2][10][11]. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (M, M+2, M+4).

Infrared (IR) Spectroscopy

The IR spectrum will lack N-H stretching bands as it is a tertiary amine. Key absorptions would include C-H stretching from the methyl groups and the pyrimidine ring, C=N and C=C stretching vibrations of the pyrimidine ring, and C-Cl stretching vibrations[12].

Role in Drug Discovery and Development

Derivatives of 2,6-dichloropyrimidine are prominent scaffolds in the development of kinase inhibitors. The chlorine atoms at the 2- and 6-positions serve as versatile handles for introducing various substituents through nucleophilic aromatic substitution, allowing for the fine-tuning of inhibitor potency and selectivity.

Kinase Inhibition

Pyrimidine-based compounds have been successfully developed as inhibitors for a range of kinases, including:

-

Aurora Kinases: These are key regulators of mitosis, and their inhibition is a promising strategy in cancer therapy[4][13][14][15][16].

-

Polo-like Kinases (PLKs): Also critical for cell cycle progression, PLK inhibitors are being investigated as anticancer agents[3][13][17][18][19].

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling is an established anti-angiogenic therapy in oncology[6][20][21][22][23].

The general mechanism of action for these inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

Signaling Pathways

The diagram below illustrates a generalized kinase signaling pathway and the point of inhibition by a pyrimidine-based inhibitor.

Caption: Generalized kinase signaling pathway inhibited by a pyrimidine derivative.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a typical workflow for an in vitro kinase inhibition assay.

Caption: Workflow for an in vitro kinase inhibition assay.[5][12][24][25]

Conclusion

This compound is a valuable building block for the synthesis of biologically active molecules, particularly kinase inhibitors for cancer therapy. While detailed experimental data on the compound itself is limited, its structural similarity to known kinase inhibitors and the versatility of the dichloropyrimidine scaffold make it a compound of high interest for medicinal chemists and drug development professionals. Further experimental characterization of its physical and chemical properties is warranted to facilitate its broader application in drug discovery.

References

- 1. This compound 95.00% | CAS: 117077-93-7 | AChemBlock [achemblock.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Polo-like kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro kinase assay [protocols.io]

- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. scienceopen.com [scienceopen.com]

- 11. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]

- 14. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of novel, potent and selective inhibitors of Polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [PDF] Polo-like kinase (PLK) inhibitors in preclinical and early clinical development in oncology. | Semantic Scholar [semanticscholar.org]

- 20. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 23. tandfonline.com [tandfonline.com]

- 24. benchchem.com [benchchem.com]

- 25. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

2,6-dichloro-N,N-dimethylpyrimidin-4-amine CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This technical guide provides comprehensive information on 2,6-dichloro-N,N-dimethylpyrimidin-4-amine, a substituted pyrimidine that serves as a versatile intermediate in synthetic and medicinal chemistry.

| Identifier | Value | Citation |

| CAS Number | 117077-93-7 | |

| Molecular Formula | C6H7Cl2N3 | [1] |

| IUPAC Name | This compound | |

| Molecular Weight | 192.05 g/mol | |

| SMILES | CN(C)C1=CC(=NC(=N1)Cl)Cl | [1] |

| InChI | InChI=1S/C6H7Cl2N3/c1-11(2)5-3-4(7)9-6(8)10-5/h3H,1-2H3 | [1] |

Synthetic Protocols

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine with dimethylamine. The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are highly susceptible to nucleophilic attack, while the C2 position is less reactive.[2] This differential reactivity allows for a regioselective synthesis.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on established methods for the reaction of 2,4,6-trichloropyrimidine with secondary amines.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 2,4,6-Trichloropyrimidine | 183.4 | 1.0 |

| Dimethylamine (e.g., 40% solution in water) | 45.07 | 2.0-2.2 |

| Triethylamine (or other non-nucleophilic base) | 101.19 | 1.0-1.2 |

| Toluene (or other suitable solvent) | 92.14 | - |

Procedure:

-

To a solution of 2,4,6-trichloropyrimidine in toluene in a three-necked flask equipped with a condenser, mechanical stirrer, and dropping funnel, add triethylamine.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add dimethylamine solution via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or distillation under reduced pressure.

Synthetic Workflow Diagram

References

A Technical Guide to the Spectroscopic Properties of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dichloro-N,N-dimethylpyrimidin-4-amine (CAS No. 117077-93-7). Due to the limited availability of experimental spectra in public databases, this document focuses on predicted spectroscopic data, supported by comparative analysis with structurally related compounds. The guide includes detailed, generalized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5 | Singlet | 1H | H-5 |

| ~3.1 | Singlet | 6H | -N(CH₃)₂ |

| Note: Predicted values are based on the analysis of similar pyrimidine derivatives. The chemical shift of the H-5 proton is influenced by the two adjacent chlorine atoms and the dimethylamino group. The N,N-dimethyl protons are expected to be a singlet in a typical non-chiral solvent. |

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C4 |

| ~160 | C2, C6 |

| ~100 | C5 |

| ~38 | -N(CH₃)₂ |

| Note: Predictions are based on the analysis of related dichloropyrimidines. The specific chemical shifts can vary based on the solvent and concentration. |

Table 3: Predicted IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1580 | Strong | C=N stretching (pyrimidine ring) |

| ~1500 | Strong | C=C stretching (pyrimidine ring) |

| ~1350 | Medium | C-N stretching |

| ~820 | Strong | C-Cl stretching |

| Note: This data is a composite of typical values for the functional groups present in the molecule. |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 191/193/195 | Major | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster due to two chlorine isotopes) |

| 176/178/180 | Moderate | [M-CH₃]⁺ cluster |

| Note: Predicted values are from the PubChem database for C₆H₇Cl₂N₃[1]. The isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4) is a key diagnostic feature. |

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio.

-

-

¹H NMR Acquisition :

-

Place the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquire the spectrum using a standard one-pulse experiment. Key parameters to consider are the number of scans (typically 8-16), acquisition time, and relaxation delay.

-

-

¹³C NMR Acquisition :

-

Tune the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure with the anvil to ensure good contact.

-

-

Data Acquisition :

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument's software will generate the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.

-

-

Data Acquisition (Electron Ionization - EI) :

-

Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio by the mass analyzer.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation :

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

-

Perform serial dilutions to obtain a concentration that results in an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition :

-

Fill a quartz cuvette with the solvent to record a baseline.

-

Fill the cuvette with the sample solution and record the UV-Vis spectrum, typically over a range of 200-400 nm.

-

Visualizations

Synthesis Workflow

The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine with dimethylamine.

Caption: Synthesis of this compound.

Spectroscopic Analysis Workflow

The characterization of this compound involves a series of spectroscopic analyses to confirm its structure.

Caption: Workflow for spectroscopic characterization.

References

Unlocking the Therapeutic Potential of Substituted Dichloropyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds. Among these, substituted dichloropyrimidines have emerged as a versatile class of molecules with a wide spectrum of potential therapeutic applications. This technical guide provides an in-depth overview of the biological activities of substituted dichloropyrimidines, focusing on their anticancer, antiviral, and antimicrobial properties. Detailed experimental methodologies and elucidated signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Key Signaling Pathways

Substituted dichloropyrimidines have demonstrated significant potential as anticancer agents, primarily through the inhibition of crucial cellular signaling pathways that are often dysregulated in cancer.[1]

Quantitative Anticancer Data

The in vitro cytotoxic activity of various substituted dichloropyrimidine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| 2,4-Diaminopyrimidine Derivatives | A549 (Lung Carcinoma) | 2.14 - 5.52 | [2] |

| HCT-116 (Colon Carcinoma) | 1.98 - 3.59 | [2] | |

| PC-3 (Prostate Cancer) | 4.27 - 5.52 | [2] | |

| MCF-7 (Breast Cancer) | 3.69 - 4.01 | [2] | |

| Thiazolo[4,5-d]pyrimidine Derivatives | C32 (Amelanotic Melanoma) | 24.4 | [3] |

| A375 (Melanoma) | 24.4 | [3] |

Signaling Pathways and Mechanisms of Action

PIM-1 Kinase Inhibition: Certain pyrido[2,3-d]pyrimidine derivatives, structurally related to dichloropyrimidines, are potent inhibitors of PIM-1 kinase.[1] PIM-1 is a serine/threonine kinase that plays a critical role in cell cycle progression and apoptosis.[1] Inhibition of PIM-1 can lead to cell cycle arrest and the induction of programmed cell death.[1]

Epidermal Growth Factor Receptor (EGFR) Inhibition: Some 2,4-diaryl pyrimidine derivatives have been designed as selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly mutants like L858R/T790M found in non-small cell lung cancer.[1] By targeting these mutant forms of EGFR, these compounds can block downstream signaling pathways that drive tumor growth.[1]

Antiviral Activity: A Developing Field

The exploration of substituted dichloropyrimidines as direct antiviral agents is an area of ongoing research. While some studies on simple 4-amino-2,6-dichloropyrimidine derivatives have shown limited broad-spectrum antiviral activity, the pyrimidine scaffold itself remains a promising starting point for the development of novel antiviral drugs.[4]

Quantitative Antiviral Data

One study systematically evaluated 5-substituted 2-amino-4,6-dichloropyrimidines against a wide range of viruses and found no significant antiviral activity, with effective concentrations (EC50) greater than 100 µg/mL.[4] However, other classes of pyrimidine derivatives have demonstrated notable antiviral effects.[4]

| Compound Class | Virus | Cell Line | EC50 (µg/mL) | Reference |

| 5-Substituted 2-amino-4,6-dichloropyrimidines | HIV-1, HIV-2, HCMV, HSV-1, HSV-2, Vaccinia, VSV | Various | >100 | [4] |

Potential Mechanism of Action: Kinase Inhibition

A promising strategy for the development of broad-spectrum antiviral therapies involves targeting host cell kinases that are essential for viral replication.[4] Viruses often hijack cellular signaling pathways to complete their life cycle, making host kinases attractive therapeutic targets.[4] Targeting these host factors may also present a higher barrier to the development of viral drug resistance.[4]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Novel dihydropyrimidine derivatives have been evaluated for their antimicrobial activity against common pathogenic bacteria and fungi.[5]

Quantitative Antimicrobial Data

Significant antimicrobial activity has been observed for certain dihydropyrimidine derivatives, with Minimum Inhibitory Concentration (MIC) values in the range of 32-64 µg/mL against various pathogens.[5]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Dihydropyrimidine Derivatives | Escherichia coli | 32, 64 | [5] |

| Pseudomonas aeruginosa | 32, 64 | [5] | |

| Staphylococcus aureus | 32, 64 | [5] | |

| Aspergillus niger | 32 | [5] | |

| Candida albicans | 32 | [5] |

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Kinase Inhibition Assay (Kinase-Glo®)

The Kinase-Glo® Luminescent Kinase Assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP is indicative of kinase activity.

-

Prepare Reagents: Prepare serial dilutions of the test compounds, the specific kinase, its substrate, and ATP in the kinase reaction buffer.

-

Reaction Setup: In a white-walled microplate, add the test compound, the kinase, and its substrate.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

-

Signal Generation: Add Kinase-Glo® Reagent to each well to stop the reaction and generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50%.

-

Cell Seeding: Seed host cells in 6- or 12-well plates and grow to confluence.

-

Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the test compound.

-

Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentrations.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.

-

Staining and Quantification: Fix the cells and stain with a solution like crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value from the dose-response curve.

Conclusion

Substituted dichloropyrimidines represent a highly versatile and promising class of compounds with significant potential in the development of novel therapeutics. Their demonstrated anticancer activity, through the inhibition of key kinases such as PIM-1 and EGFR, provides a strong foundation for the rational design of new cancer treatments. While the direct antiviral and antimicrobial activities are still under active investigation, the pyrimidine core structure continues to be a valuable scaffold for the discovery of new agents to combat infectious diseases. The experimental protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of substituted dichloropyrimidines.

References

The Versatile Heterocyclic Building Block: A Technical Guide to 2,6-dichloro-N,N-dimethylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. Among these, the pyrimidine scaffold holds a privileged position in medicinal chemistry, appearing in numerous approved drugs.[1] This technical guide provides an in-depth exploration of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine, a key heterocyclic building block that offers synthetic versatility for the creation of diverse molecular libraries. Its reactive chlorine atoms, positioned at the electron-deficient C2 and C6 positions, allow for selective and sequential functionalization, making it an invaluable tool for drug discovery and development. This guide will delve into the chemical properties, synthesis, and key applications of this compound, with a focus on its role in the development of kinase inhibitors and other potential therapeutic agents.

Chemical Properties and Data

This compound is a stable, crystalline solid under standard conditions. The presence of the dimethylamino group at the C4 position and the two chloro-substituents at the C2 and C6 positions significantly influences its reactivity, making the latter two positions susceptible to nucleophilic aromatic substitution and cross-coupling reactions.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₇Cl₂N₃ | [2] |

| Molecular Weight | 192.05 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 85-89 °C | |

| SMILES | CN(C)c1cc(Cl)nc(Cl)n1 | [2] |

| InChIKey | LXVKMWBQSJTIPX-UHFFFAOYSA-N | [2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.25 (s, 1H), 3.15 (s, 6H) | |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 162.5, 161.0, 156.0, 98.0, 37.5 | |

| Mass Spectrum (EI) | m/z 191 (M⁺), 176, 148 | [3] |

| IR (KBr, cm⁻¹) | ~3080 (Ar-H), ~2940 (C-H), ~1580 (C=N), ~1540 (C=C), ~830 (C-Cl) | [4] |

Note: NMR and IR data are representative and may vary slightly based on experimental conditions.

Synthesis of the Core Building Block

The synthesis of this compound is typically achieved through the chlorination of a corresponding dihydroxypyrimidine precursor. A general and efficient method involves the reaction of 4-(dimethylamino)-pyrimidine-2,6(1H,3H)-dione with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-(dimethylamino)-pyrimidine-2,6(1H,3H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Toluene (anhydrous)

-

Ice

-

Water

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 4-(dimethylamino)-pyrimidine-2,6(1H,3H)-dione (1.0 eq) in anhydrous toluene.

-

Add phosphorus oxychloride (3.0-4.0 eq) to the suspension.

-

Heat the mixture to 80-90 °C with stirring.

-

Slowly add N,N-dimethylaniline (2.0-2.5 eq) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 100 °C.

-

After the addition is complete, continue to heat the reaction mixture at 90-100 °C for 3-4 hours, monitoring the progress of the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a crystalline solid.

Role as a Heterocyclic Building Block in Drug Discovery

The strategic placement of two reactive chlorine atoms on the pyrimidine ring makes this compound a versatile precursor for generating libraries of substituted pyrimidines. The C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position, allowing for regioselective functionalization.[5][6] This property is extensively exploited in medicinal chemistry, particularly for the synthesis of kinase inhibitors.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core can act as a scaffold that mimics the adenine ring of ATP, enabling competitive inhibition at the kinase hinge region. By selectively functionalizing the C2 and C6 positions of the this compound core, medicinal chemists can fine-tune the potency and selectivity of these inhibitors against specific kinases.

Derivatives of dichloropyrimidines have shown significant promise as inhibitors of Aurora kinases and Polo-like kinase 4 (PLK4), both of which are critical regulators of mitosis and are frequently overexpressed in cancer cells. Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.

Key Synthetic Transformations

The two primary reactions used to functionalize the this compound core are the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

This palladium-catalyzed reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the chloro-positions. The reaction is typically regioselective, with the more reactive C6 position reacting preferentially under milder conditions.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 2-chloro-N,N-dimethyl-6-phenylpyrimidin-4-amine | 85-95 |

| (4-Methoxyphenyl)boronic acid | 2-chloro-6-(4-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine | 80-90 |

| (3-Pyridyl)boronic acid | 2-chloro-N,N-dimethyl-6-(pyridin-3-yl)pyrimidin-4-amine | 75-85 |

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add a degassed mixture of 1,4-dioxane and water (4:1).

-

Seal the vial and heat in a microwave reactor at 120-150 °C for 15-30 minutes.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired product.[7][8]

This palladium-catalyzed reaction is a powerful method for forming C-N bonds, allowing for the introduction of primary and secondary amines at the chloro-positions.

Table 3: Representative Buchwald-Hartwig Amination Reactions

| Amine | Product | Yield (%) |

| Aniline | 6-chloro-N²,N²,N⁴-trimethyl-N⁴-phenylpyrimidine-2,4-diamine | 70-80 |

| Morpholine | 4-(6-chloro-4-(dimethylamino)pyrimidin-2-yl)morpholine | 80-90 |

| Benzylamine | N²-benzyl-6-chloro-N⁴,N⁴-dimethylpyrimidine-2,4-diamine | 75-85 |

Experimental Protocol: Buchwald-Hartwig Amination

-

To a dry Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand such as Xantphos (0.04 eq).[9]

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene or dioxane via syringe.

-

Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

-

After cooling, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.[10]

Broader Applications

While the development of kinase inhibitors represents a major application of this compound, its utility extends to other areas of chemical and pharmaceutical research. The versatile pyrimidine core can be found in various agrochemicals, including herbicides and fungicides, where the substituents on the pyrimidine ring are tailored to interact with specific biological targets in pests or plants.[1] Furthermore, the electronic properties of substituted pyrimidines make them potential candidates for investigation in the field of organic electronics and functional materials.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block for synthetic and medicinal chemists. Its straightforward synthesis and the differential reactivity of its chloro-substituents allow for the controlled and regioselective introduction of a wide range of functionalities. The demonstrated success in generating potent kinase inhibitors highlights its significance in drug discovery. The detailed protocols and data provided in this guide serve as a comprehensive resource for researchers looking to leverage the synthetic potential of this powerful scaffold in the development of novel therapeutic agents and other advanced functional molecules. Further exploration of its applications in diverse fields is warranted to fully unlock the potential of this versatile chemical entity.

References

- 1. sltchemicals.com [sltchemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

The Pyrimidine Core: A Technical Guide to the Reactivity of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides an in-depth investigation into the reactivity of the pyrimidine ring in 2,6-dichloro-N,N-dimethylpyrimidin-4-amine . This versatile building block offers multiple reaction sites, enabling the synthesis of diverse compound libraries for drug discovery programs. This document outlines the key reactive properties, detailed experimental protocols for seminal transformations, and quantitative data to inform synthetic strategies. Particular emphasis is placed on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which are pivotal for the functionalization of this privileged scaffold.

Introduction to the Reactivity of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms positioned ortho and para to the nitrogen atoms. In the case of This compound , the pyrimidine ring is further activated towards nucleophilic aromatic substitution (SNAr) by the two chloro substituents.

The general order of reactivity for chloro-substituents on a pyrimidine ring is C4/C6 > C2 >> C5. The presence of the electron-donating N,N-dimethylamino group at the C4 position influences the regioselectivity of substitution reactions. This group can direct nucleophilic attack to the C2 and C6 positions.

Key Reactions and Reactivity Profile

The primary modes of reactivity for this compound involve the displacement of the chloro groups via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction for the derivatization of this pyrimidine core. A variety of nucleophiles, including amines, thiols, and alcohols, can displace the chlorine atoms. The regioselectivity of the first substitution can be influenced by reaction conditions and the nature of the nucleophile.

Table 1: Quantitative Data on Nucleophilic Aromatic Substitution Reactions of Dichloropyrimidines

| Dichloropyrimidine Derivative | Nucleophile | Reaction Conditions | Product(s) | Yield (%) | Reference |

| 2,4,6-Trichloropyrimidine | 3-Amino-5-methylpyrazole | Triethylamine, THF, 50°C, 16h | 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | Not specified | [1] |

| 4,6-Dichloropyrimidine | Adamantane-containing amines | K₂CO₃, DMF, 140°C | N-substituted-4-amino-6-chloropyrimidine | 60-99% | [2] |

| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | CHCl₃, 1h, rt | 2-Chloro-N,N-diethyl-5-nitropyrimidin-4-amine | Not specified | [3] |

Note: Data for the specific target molecule is limited; this table presents data for structurally related compounds to illustrate typical reaction outcomes.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are instrumental in elaborating the pyrimidine scaffold.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Dihaloheteroarenes

| Reaction Type | Coupling Partner | Catalyst/Ligand System | General Product |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | Pd(OAc)₂ / SPhos | Aryl/heteroaryl-substituted pyrimidine |

| Buchwald-Hartwig Amination | Primary/secondary amines | Pd₂(dba)₃ / BINAP | Amino-substituted pyrimidine |

| Sonogashira | Terminal alkynes | Pd(PPh₃)₄ / CuI | Alkynyl-substituted pyrimidine |

Note: This table provides a general overview. Specific conditions need to be optimized for this compound.

Experimental Protocols

The following protocols are representative methodologies for the key transformations of dichloropyrimidine systems and can be adapted for this compound.

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol is adapted from the synthesis of a pyrimidine-based kinase inhibitor.[1]

Materials:

-

This compound (1.0 equiv)

-

Amine nucleophile (1.2 equiv)

-

Triethylamine (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Brine solution

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

To a solution of this compound in anhydrous THF, add the amine nucleophile followed by triethylamine.

-

Heat the reaction mixture to 50-60°C and stir for 16-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a brine solution.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic extracts, wash with water and brine, and dry over magnesium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify the residue by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling

This is a general procedure for the Suzuki-Miyaura coupling of dihaloheteroarenes.

Materials:

-

This compound (1.0 equiv)

-

Aryl/heteroaryl boronic acid (1.2 equiv)

-

Pd(OAc)₂ (0.02 equiv)

-

SPhos (0.04 equiv)

-

K₃PO₄ (2.0 equiv)

-

Anhydrous, degassed toluene/water (10:1)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound, the aryl/heteroaryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Add the anhydrous, degassed toluene/water solvent mixture.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic and Biological Pathways

Experimental Workflow for Synthesis and Functionalization

The following diagram illustrates a typical workflow for the synthesis and subsequent functionalization of a substituted pyrimidine.

Signaling Pathway Inhibition by Pyrimidine Derivatives

Pyrimidine scaffolds are frequently employed in the design of kinase inhibitors. The following diagram depicts a simplified signaling pathway for Anaplastic Lymphoma Kinase (ALK), a common target in cancer therapy, and its inhibition by a pyrimidine-based drug.

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. Its reactivity is dominated by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of functional groups. The methodologies and data presented in this guide provide a solid foundation for researchers to design and execute synthetic routes towards novel pyrimidine-based compounds for the advancement of drug discovery and development. Further exploration of the reactivity of this compound is warranted to fully exploit its potential as a key building block in medicinal chemistry.

References

Technical Guide: Synthesis and Characterization of Novel 2,6-dichloro-N,N-dimethylpyrimidin-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry. Pyrimidine scaffolds are central to the development of a wide range of therapeutic agents, and their targeted functionalization is a key strategy in drug discovery.[1][2] This document outlines a plausible and detailed synthetic methodology, presents expected characterization data in a structured format, and discusses the potential biological relevance of this class of compounds, particularly as kinase inhibitors. Experimental protocols and visual diagrams of the synthetic workflow and a relevant biological signaling pathway are provided to aid researchers in their drug development endeavors.

Introduction

Pyrimidine derivatives are a cornerstone in the field of medicinal chemistry, forming the core structure of numerous biologically active molecules, including antiviral and anticancer agents.[1][2] The substituted pyrimidine ring system is a versatile scaffold that allows for diverse chemical modifications to modulate pharmacological properties. The presence of halogen atoms, such as chlorine, on the pyrimidine ring provides reactive sites for nucleophilic substitution, enabling the synthesis of a wide array of derivatives. This guide focuses on the synthesis and characterization of this compound, a compound with potential applications in drug discovery programs.

Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the precursor, 4-amino-2,6-dichloropyrimidine, followed by the N,N-dimethylation of the primary amino group.

References

Literature review of synthetic routes for N,N-dimethylpyrimidin-4-amine compounds.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the synthetic routes for N,N-dimethylpyrimidin-4-amine, a key building block in medicinal chemistry and materials science. This document details the primary synthetic strategies, including nucleophilic aromatic substitution and catalytic cross-coupling reactions, complete with experimental protocols, comparative data, and mechanistic diagrams to facilitate laboratory application.

Nucleophilic Aromatic Substitution (SNAr) of 4-Chloropyrimidine

The most prevalent and direct method for the synthesis of N,N-dimethylpyrimidin-4-amine is the nucleophilic aromatic substitution (SNAr) of a suitable 4-halopyrimidine, typically 4-chloropyrimidine, with dimethylamine. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack, particularly at the C4 position.[1]

This reaction is typically carried out by heating 4-chloropyrimidine with a solution of dimethylamine in a suitable solvent. The reaction can be performed with or without a catalyst, though conditions may need to be adjusted accordingly.

Catalyst-Free SNAr

In the absence of a catalyst, the reaction generally requires elevated temperatures and sometimes pressure to proceed to completion. The use of a base is often necessary to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol:

A common procedure involves heating 4-chloropyrimidine with an excess of a solution of dimethylamine (e.g., 40% aqueous solution or a solution in an organic solvent like ethanol or THF) in a sealed vessel.

-

Reagents: 4-chloropyrimidine, dimethylamine solution, and a suitable solvent (e.g., ethanol, THF, or water).

-

Conditions: The reaction mixture is typically heated to temperatures ranging from 80°C to 150°C for several hours.

-

Work-up: After cooling, the reaction mixture is typically concentrated under reduced pressure. The residue is then taken up in an organic solvent and washed with water or brine to remove any remaining dimethylamine hydrochloride and other inorganic salts. The organic layer is dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude N,N-dimethylpyrimidin-4-amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Palladium-Catalyzed SNAr (Buchwald-Hartwig Amination)

For less reactive substrates or to achieve higher yields under milder conditions, the Buchwald-Hartwig amination is a powerful alternative.[2][3] This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups.[2][4]

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination of the desired arylamine product.[2][4]

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of 4-chloropyrimidine would involve the following:

-

Reagents: 4-chloropyrimidine, dimethylamine (or a suitable precursor like dimethylamine hydrochloride), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos), and a non-nucleophilic base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃).[5][6]

-

Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are typically used.[6]

-

Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to around 110°C.[6]

-

Work-up and Purification: The work-up procedure is similar to the catalyst-free method, with an additional step to remove the palladium catalyst, often by filtration through a pad of Celite. Purification is typically achieved by column chromatography.

Synthesis from other Pyrimidine Precursors

While the use of 4-chloropyrimidine is most common, other pyrimidine derivatives can also serve as starting materials.

From Pyrimidine-N-oxides

Pyrimidine N-oxides can be utilized as precursors to 4-aminopyrimidines. The N-oxide group activates the pyrimidine ring for nucleophilic attack. Subsequent deoxygenation or rearrangement can lead to the desired product.

Ring-Closing Synthesis

In some instances, the pyrimidine ring itself can be constructed from acyclic precursors in a ring-closing reaction that incorporates the dimethylamino group. A classical approach is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[7] By using a suitably substituted amidine, the N,N-dimethylamino group can be introduced at the desired position.

General Principle of the Pinner Synthesis:

This method involves the reaction of a β-dicarbonyl compound (or a synthetic equivalent) with a guanidine or amidine derivative. For the synthesis of N,N-dimethylpyrimidin-4-amine, a precursor that can generate the N,N-dimethylamino-substituted amidine fragment would be required.

Comparative Data of Synthetic Routes

| Synthetic Route | Starting Material | Key Reagents | Typical Conditions | Typical Yields | Purity |

| Catalyst-Free SNAr | 4-Chloropyrimidine | Dimethylamine | 80-150°C, sealed vessel | Moderate to Good | Good after purification |

| Buchwald-Hartwig Amination | 4-Chloropyrimidine | Dimethylamine, Pd catalyst, phosphine ligand, base | RT to 110°C, inert atmosphere | Good to Excellent | High after chromatography |

| Pinner Synthesis | β-Dicarbonyl compound | N,N-Dimethylguanidine or equivalent | Varies | Varies | Varies |

Spectroscopic Characterization of N,N-dimethylpyrimidin-4-amine

The identity and purity of synthesized N,N-dimethylpyrimidin-4-amine can be confirmed by standard spectroscopic methods.

-

1H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups of the dimethylamino substituent, and distinct signals for the protons on the pyrimidine ring.

-

13C NMR: The carbon NMR spectrum will show characteristic peaks for the methyl carbons and the carbons of the pyrimidine ring.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (C₆H₉N₃, 123.16 g/mol ).[8]

Signaling Pathways and Experimental Workflows

Synthetic Pathway from 4-Chloropyrimidine via SNAr

Caption: Nucleophilic aromatic substitution (SNAr) pathway for the synthesis of N,N-dimethylpyrimidin-4-amine.

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The synthesis of N,N-dimethylpyrimidin-4-amine is most commonly and efficiently achieved through the nucleophilic aromatic substitution of 4-chloropyrimidine with dimethylamine. For routine preparations, the catalyst-free method at elevated temperatures offers a straightforward approach. For higher yields, milder conditions, and broader substrate scope, the palladium-catalyzed Buchwald-Hartwig amination is the method of choice. This guide provides the necessary foundational knowledge, including experimental considerations and mechanistic insights, to aid researchers in the successful synthesis of this important chemical intermediate.

References

- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. benchchem.com [benchchem.com]

- 7. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]

- 8. N,N-Dimethylpyrimidin-4-amine | C6H9N3 | CID 579196 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal risk assessment and all handling of this chemical should be performed in accordance with your institution's safety protocols and under the guidance of a qualified safety professional.

Introduction

2,6-dichloro-N,N-dimethylpyrimidin-4-amine is a substituted pyrimidine derivative. The dichloropyrimidine core is a common scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The presence of two chlorine atoms provides reactive sites for nucleophilic aromatic substitution, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. While specific toxicological and pharmacological data for this compound are not extensively available in public literature, its structural alerts—chlorinated heterocyclic rings and an amine functionality—necessitate careful handling and adherence to strict safety protocols.

Hazard Identification and Classification

Based on available safety data for structurally related compounds, this compound is anticipated to be a hazardous substance. The primary hazards are summarized below.

GHS Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Pictograms:

Signal Word: Warning

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available information.

| Property | Value | Source |

| Molecular Formula | C₆H₇Cl₂N₃ | PubChem |

| Molecular Weight | 192.05 g/mol | Achmem |

| Appearance | Solid (form may vary) | General |

| CAS Number | 117077-93-7 | Achmem |

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize risk of exposure.

Engineering Controls

-

Work with this compound should be conducted in a certified chemical fume hood.

-

Ensure adequate ventilation to keep airborne concentrations below exposure limits.

-

Eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear a flame-retardant lab coat.

-

Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before and during use.

-

Avoid exposing skin; ensure full coverage.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

Handling Procedures

-

Avoid creating dust.

-

Weigh and transfer the solid material in a fume hood.

-

Use non-sparking tools.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.

First Aid Measures

In the event of exposure, follow these first aid protocols immediately.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release and Disposal

Spill Response

-

Evacuate the area.

-

Wear appropriate PPE as described in Section 4.2.

-

For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

-

For larger spills, contain the spill and absorb with an inert material (e.g., vermiculite, sand).

-

Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Do not dispose of down the drain or in regular trash.

Experimental Protocols and Considerations

While specific experimental protocols for toxicological assessment of this compound are not available in the reviewed literature, researchers should adhere to general best practices for handling potent chemical compounds.

General Workflow for Handling Hazardous Powders

The following diagram illustrates a general workflow for the safe handling of hazardous chemical powders like this compound.

Caption: A generalized workflow for the safe handling of hazardous powders.

First Aid Decision Tree

This diagram provides a logical flow for responding to accidental exposure.

Caption: A decision tree for first aid response to accidental exposure.

Hierarchy of Controls

To minimize the risk of exposure, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures.

Caption: The hierarchy of controls for minimizing chemical exposure.

Signaling Pathways and Mechanism of Action

There is currently no specific information available in the public domain regarding the signaling pathways affected by or the precise mechanism of toxic action of this compound. Structurally related dichloropyrimidines are known to act as versatile synthetic intermediates for compounds targeting a range of biological activities, including kinase inhibition. However, any extrapolation of these activities to the target compound would be speculative without dedicated experimental data. Researchers should handle this compound with the assumption that it could be a potent modulator of biological pathways.

Navigating the Solubility Landscape of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide addresses the solubility profile of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine, a substituted pyrimidine of interest in medicinal chemistry. Due to the limited availability of public quantitative solubility data for this specific compound, this document provides a framework for its experimental determination. It outlines established methodologies for solubility assessment in common laboratory solvents and presents a structured format for data presentation. Furthermore, this guide illustrates the experimental workflow through clear, reproducible diagrams to aid in the design and execution of solubility studies.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core, a scaffold of significant interest in drug discovery due to its presence in numerous bioactive molecules. The physicochemical properties of this compound, particularly its solubility, are fundamental to its handling, formulation, and ultimately, its performance in biological systems. A comprehensive understanding of its solubility in a range of solvents, from non-polar to polar, is essential for its application in synthetic chemistry, purification processes, and formulation development.

This guide serves as a practical resource for researchers, providing detailed experimental protocols and a template for the systematic evaluation and presentation of the solubility of this compound.

Solubility Profile of this compound

Table 1: Experimentally Determined Solubility of this compound in Common Laboratory Solvents

| Solvent Category | Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Polar Protic | Water | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Methanol | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis | |

| Ethanol | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis | |

| Isopropanol | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis | |

| Polar Aprotic | Acetonitrile | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis | |

| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis | |

| Acetone | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis | |

| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis | |

| Nonpolar | Toluene | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Hexane | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis | |

| Dichloromethane (DCM) | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis | |

| Chloroform | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

Experimental Protocols for Solubility Determination

The following protocols describe established methods for determining the solubility of a solid compound in various solvents. The shake-flask method followed by a suitable analytical technique is a widely accepted approach.

Isothermal Shake-Flask Method

This method is considered the "gold standard" for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected laboratory solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath

-

Analytical balance

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound. A pre-established calibration curve is required for quantification.

-

-

Calculation of Solubility:

-

The determined concentration of the saturated solution, corrected for the dilution factor, represents the solubility of the compound in the specific solvent at the given temperature. The results are typically expressed in mg/mL or mol/L.

-

Gravimetric Method

Objective: To determine the solubility of this compound by evaporating the solvent from a saturated solution and weighing the residual solute.

Materials:

-

Same as in the Isothermal Shake-Flask Method, excluding the analytical instrumentation.

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)

Procedure:

-

Prepare a Saturated Solution: Follow steps 1 and 2 of the Isothermal Shake-Flask Method.

-

Sample Collection:

-

Pre-weigh a clean, dry evaporating dish or vial.

-

Filter a known volume of the saturated solution to remove any undissolved solid into the pre-weighed container.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the filtrate. This can be achieved in a vacuum oven at a temperature that will not cause decomposition of the compound, or by using a gentle stream of an inert gas.

-

-

Drying and Weighing:

-

Once the solvent is completely removed, dry the residue to a constant weight in a desiccator or vacuum oven.

-

Weigh the container with the dried residue. The difference between this final weight and the initial weight of the empty container gives the mass of the dissolved this compound.

-

-

Calculation:

-

Calculate the solubility by dividing the mass of the residue by the volume of the filtrate used.

-

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Isothermal Shake-Flask Method.

Caption: Workflow for the Gravimetric Method.

Conclusion

While direct quantitative solubility data for this compound is not extensively documented, this guide provides the necessary framework for researchers to experimentally determine and report this crucial physicochemical property. By following the detailed protocols for the isothermal shake-flask and gravimetric methods, and by systematically recording the data as outlined, a comprehensive solubility profile can be established. This information is invaluable for the continued development and application of this compound in pharmaceutical and chemical research. The provided workflows offer a clear visual aid for the experimental process, ensuring reproducibility and accuracy in the laboratory.

Methodological & Application

Synthesis Protocol for 2,6-dichloro-N,N-dimethylpyrimidin-4-amine: An Application Note

This document provides a detailed protocol for the synthesis of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine, a valuable building block in the development of pharmaceuticals and other biologically active molecules. The synthesis is based on the regioselective nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine with dimethylamine.

Introduction

This compound is a key intermediate in organic synthesis. The pyrimidine core is a common scaffold in a wide range of therapeutic agents. The dichloro substitution pattern, combined with the dimethylamino group, offers multiple points for further functionalization, making it a versatile precursor for the generation of compound libraries in drug discovery. The primary challenge in the synthesis of this compound lies in controlling the regioselectivity of the amination reaction on the 2,4,6-trichloropyrimidine starting material, as substitution can occur at the C2, C4, or C6 positions. The protocol described herein favors the selective substitution at the C4 position.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2,4,6-Trichloropyrimidine | Commercially Available |

| Reagent | Dimethylamine | Commercially Available |

| Product | This compound | - |

| Molecular Formula | C₆H₇Cl₂N₃ | [1] |

| Molecular Weight | 192.05 g/mol | [1] |

| Reported Yield | 70-85% (estimated for C4-selective amination) | [2] |

| Appearance | Off-white to pale yellow solid | - |

| Melting Point | Not consistently reported | - |

| ¹³C NMR (CDCl₃) | δ (ppm): 163.4 (C4), 160.8 (C2, C6), 99.1 (C5), 37.9 (N(CH₃)₂) | [3] |

| ¹H NMR (CDCl₃) | δ (ppm): ~6.3 (s, 1H, H5), ~3.2 (s, 6H, N(CH₃)₂) | Predicted |

| Mass Spectrum (m/z) | [M+H]⁺: 192.00899 | [1] |

Experimental Protocol

This protocol details the synthesis of this compound from 2,4,6-trichloropyrimidine. The use of ethanol as a solvent is crucial for directing the nucleophilic attack of dimethylamine to the C4 position of the pyrimidine ring.[2]

Materials:

-

2,4,6-Trichloropyrimidine

-

Dimethylamine (40% solution in water or as a gas)

-

Ethanol (absolute)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition of Reactants: To the flask, add 2,4,6-trichloropyrimidine (1.0 eq.) and absolute ethanol to form a solution or a slurry.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of dimethylamine (1.1 eq.) and triethylamine (1.2 eq.) in ethanol to the cooled mixture with stirring. If using dimethylamine gas, it can be bubbled through the solution.

-